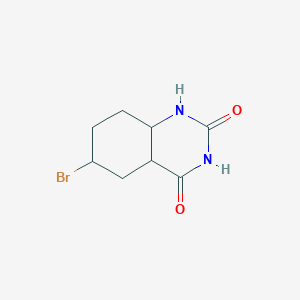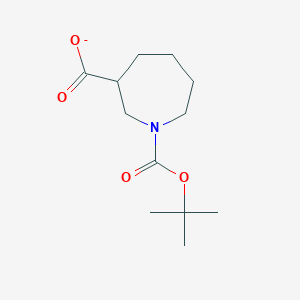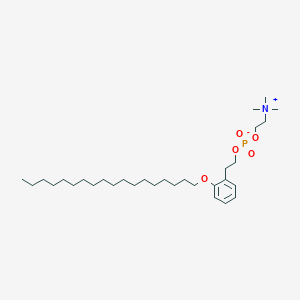
Hsd17B13-IN-35
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-35 is a compound that targets the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is being studied for its potential therapeutic applications in treating these liver diseases by inhibiting the activity of HSD17B13 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-35 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the use of DMSO, PEG300, and Tween 80 as solvents and reagents . The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Hsd17B13-IN-35 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include NAD+ cofactor, lipid/detergent molecules, and small molecule inhibitors . The reactions are typically carried out under controlled conditions to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and the final active compound that inhibits HSD17B13. These products are characterized using techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Hsd17B13-IN-35 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the enzyme HSD17B13 and its role in lipid metabolism. In biology and medicine, this compound is being investigated for its potential to treat liver diseases such as NAFLD and NASH by inhibiting the activity of HSD17B13 . Additionally, it has applications in drug discovery and development, where it serves as a lead compound for designing new therapeutic agents.
Mechanism of Action
Hsd17B13-IN-35 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the metabolism of lipids in the liver. The inhibition of HSD17B13 reduces the formation of lipid droplets, thereby mitigating the progression of liver diseases such as NAFLD and NASH . The molecular targets and pathways involved include the NAD+ cofactor and lipid/detergent molecules that interact with the active site of HSD17B13 .
Comparison with Similar Compounds
Hsd17B13-IN-35 is unique compared to other similar compounds due to its specific inhibition of HSD17B13. Similar compounds include BI-3231, which is another potent and selective inhibitor of HSD17B13 . These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties. The uniqueness of this compound lies in its specific binding affinity and efficacy in inhibiting HSD17B13.
List of Similar Compounds:Properties
Molecular Formula |
C25H16Cl2FN5O3 |
|---|---|
Molecular Weight |
524.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[3-[[1-(2-fluorophenyl)pyrazol-3-yl]methyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C25H16Cl2FN5O3/c26-16-10-14(11-17(27)23(16)34)24(35)30-20-6-3-5-19-22(20)25(36)32(13-29-19)12-15-8-9-33(31-15)21-7-2-1-4-18(21)28/h1-11,13,34H,12H2,(H,30,35) |
InChI Key |
HFMBTNIIAHHRKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)CN3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[(2'R,3S,3'R,5'S)-6-chloro-3'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-ethylspiro[1,2-dihydroindole-3,4'-pyrrolidine]-2'-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12364769.png)




![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12364798.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)




